molecular formula C30H22N4O6S2 B1369650 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) CAS No. 78991-75-0

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)

Cat. No. B1369650
CAS RN: 78991-75-0
M. Wt: 598.7 g/mol
InChI Key: VEXRJFBVAITUFN-UHFFFAOYSA-N
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Description

“2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)” is a chemical compound with the molecular formula C30H22N4O6S2 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)” is represented by the formula C30H22N4O6S2 . The exact mass is 598.65 g/mol .


Physical And Chemical Properties Analysis

“2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)” appears as a purple to dark purple to dark red powder or crystal . It’s sensitive to light and heat .

Scientific Research Applications

Photoresponsive Materials

This compound is used in the development of photoresponsive materials due to its azobenzene groups . These materials change their properties in response to light, which can be utilized in creating smart windows that regulate light and heat transmission, and in optical data storage systems where data is written and erased using light.

Molecular Electronics

The conjugated acetylenic core of the compound allows it to be used in molecular electronics . It can function as a molecular wire with switchable conductivity, which is a key component in developing nanoscale electronic devices.

Biological Studies

As a biochemical for proteomics research, this compound can be used to study protein interactions and dynamics . Its ability to undergo conformational changes upon light activation makes it a valuable tool for controlling biological processes with precision.

Synthesis of Antibiotics

The compound serves as a starting material in the synthesis of thiarubrine A, a potent antibiotic . This application is crucial in the pharmaceutical industry for developing new treatments against resistant bacterial strains.

Polymer Research

In polymer research, this compound is used to create polymers with reversible properties . These polymers can alter their structure and function when exposed to light, leading to potential applications in self-healing materials and adaptive structures.

Sensory Applications

The light-sensitive nature of this compound makes it suitable for sensory applications . It can be incorporated into sensors that detect light intensity and wavelength, which are useful in environmental monitoring and imaging technologies.

Chromism Studies

This compound exhibits chromism, meaning it changes color when exposed to light . Studying these properties helps in designing materials for color-changing paints and inks, which can be used for security printing and dynamic displays.

Nanotechnology

In nanotechnology, the compound’s ability to form stable nanostructures is explored . These nanostructures can be used in drug delivery systems, where the compound’s photoresponsive nature allows for controlled release of therapeutics.

properties

IUPAC Name

6-(4-phenyldiazenylphenyl)sulfonyloxyhexa-2,4-diynyl 4-phenyldiazenylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O6S2/c35-41(36,29-19-15-27(16-20-29)33-31-25-11-5-3-6-12-25)39-23-9-1-2-10-24-40-42(37,38)30-21-17-28(18-22-30)34-32-26-13-7-4-8-14-26/h3-8,11-22H,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXRJFBVAITUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC#CC#CCOS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608419
Record name Hexa-2,4-diyne-1,6-diyl bis{4-[(E)-phenyldiazenyl]benzene-1-sulfonate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)

CAS RN

78991-75-0
Record name Hexa-2,4-diyne-1,6-diyl bis{4-[(E)-phenyldiazenyl]benzene-1-sulfonate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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